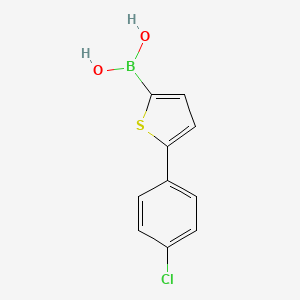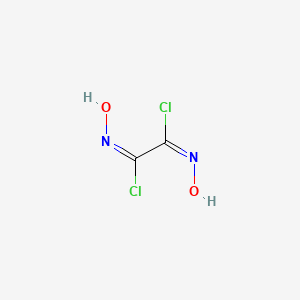
(5-(4-chlorophenyl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-chlorophenyl)thiophen-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C10H8BClO2S . It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions. This compound features a thiophene ring substituted with a chlorophenyl group and a boronic acid moiety, making it a versatile building block for the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-chlorophenyl)thiophen-2-yl)boronic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 2-bromothiophene.
Lithiation and Chlorophenyl Substitution: 2-Bromothiophene undergoes lithiation with n-butyllithium, followed by the addition of 4-chlorobenzene to form 5-(4-chlorophenyl)thiophene.
Borylation: The final step involves the borylation of 5-(4-chlorophenyl)thiophene using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Suzuki-Miyaura Cross-Coupling: (5-(4-chlorophenyl)thiophen-2-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can undergo oxidation reactions to form corresponding thiophene oxides.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling
Thiophene Oxides: Formed through oxidation reactions
Substituted Thiophenes: Formed through electrophilic substitution
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(4-chlorophenyl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology
The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form carbon-carbon bonds makes it a key reagent in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives can act as enzyme inhibitors, receptor modulators, and other bioactive agents.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of organic semiconductors is particularly noteworthy.
Mecanismo De Acción
The mechanism of action of (5-(4-chlorophenyl)thiophen-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(4-Bromophenyl)thiophen-2-yl]boronic acid
- [5-(4-Methylphenyl)thiophen-2-yl]boronic acid
- [5-(4-Methoxyphenyl)thiophen-2-yl]boronic acid
Uniqueness
Compared to similar compounds, (5-(4-chlorophenyl)thiophen-2-yl)boronic acid offers unique reactivity due to the presence of the chlorophenyl group. This group can influence the electronic properties of the thiophene ring, making the compound more versatile in various synthetic applications. Additionally, the chlorophenyl group can participate in further functionalization, expanding the compound’s utility in organic synthesis.
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPVNXHTVDBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(C=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Oxabicyclo[3.2.0]heptan-7-amine hydrochloride](/img/structure/B8113626.png)

![4-Chloro-5-fluoro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B8113641.png)
![1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B8113648.png)
![11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine](/img/structure/B8113654.png)
![3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline](/img/structure/B8113655.png)

![6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B8113673.png)



![6-chloro-1-(4-methoxybenzyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8113689.png)
![(S)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B8113714.png)

